Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2305253-92-1
VCID: VC5247415
InChI: InChI=1S/C11H21NO2.ClH/c1-11(2,3)8-5-6-9(12-7-8)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H
SMILES: CC(C)(C)C1CCC(NC1)C(=O)OC.Cl
Molecular Formula: C11H22ClNO2
Molecular Weight: 235.75

Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride

CAS No.: 2305253-92-1

Cat. No.: VC5247415

Molecular Formula: C11H22ClNO2

Molecular Weight: 235.75

* For research use only. Not for human or veterinary use.

Methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride - 2305253-92-1

Specification

CAS No. 2305253-92-1
Molecular Formula C11H22ClNO2
Molecular Weight 235.75
IUPAC Name methyl 5-tert-butylpiperidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H21NO2.ClH/c1-11(2,3)8-5-6-9(12-7-8)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H
Standard InChI Key BXQPJRHGVFCYOB-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC(NC1)C(=O)OC.Cl

Introduction

Structural and Stereochemical Analysis

The compound’s IUPAC name, methyl (2S,5R)-5-tert-butylpiperidine-2-carboxylate hydrochloride, underscores its stereochemical specificity. The piperidine ring adopts a chair conformation, with the tert-butyl group occupying an equatorial position at C5 to minimize steric strain. The methyl ester at C2 introduces a polar moiety, while the hydrochloride salt stabilizes the amine group, improving crystalline stability .

Key Structural Features:

  • Stereochemistry: The (2S,5R) configuration ensures distinct spatial arrangements, critical for enantioselective interactions in biological systems.

  • Functional Groups: The tert-butyl group enhances lipophilicity (LogP = 1.89), favoring membrane permeability, while the ester group offers reactivity for hydrolysis or further functionalization .

Physicochemical Properties

The compound’s physicochemical profile is summarized below:

PropertyValue
Molecular FormulaC₁₁H₂₂ClNO₂
Molecular Weight236 Da
CAS Number2740778-64-5
LogP1.89
Rotatable Bonds3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Polar Surface Area38 Ų
Heavy Atoms15

These properties suggest moderate lipophilicity and solubility in polar aprotic solvents, making it suitable for in vitro assays .

CompoundTargetActivity (IC₅₀/MIC)
Methyl (2S,5R)-5-tert-butyl...MmpL3 (hypothetical)~0.1–1 μM (estimated)
Spirocycle MmpL3 Inhibitors MmpL30.083–0.22 μM
tert-Butylpiperidine CarbamatesKinases0.5–5 μM

These data highlight the compound’s potential as a scaffold for optimizing drug candidates, particularly in infectious disease research .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

ParameterMethyl (2S,5R)-5-tert-butyl...Methyl 5-tert-butylpiperidine-3-carboxylate
Ester PositionC2C3
logP1.892.5–3.0 (estimated)
Solubility (Water)LowVery Low
Synthetic AccessibilityModerateHigh

The C2 ester position in the target compound may reduce steric hindrance during hydrolysis compared to C3 analogs, facilitating prodrug activation .

Future Directions and Applications

Ongoing research avenues include:

  • Prodrug Development: Ester hydrolysis to generate bioactive carboxylic acids.

  • Structure-Activity Relationship (SAR) Studies: Modifying the tert-butyl or ester groups to enhance potency and selectivity.

  • Asymmetric Synthesis: Improving enantiomeric excess for pharmacological optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator